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Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxamide

Cat. No.: B1362588

Abstract

This technical guide provides an in-depth overview of 1-methylpiperidine-4-carboxamide, a
key heterocyclic building block in modern medicinal chemistry. We will cover its precise
chemical identification, including its IUPAC name and relevant synonyms, and detail its core
physicochemical properties. The primary focus of this document is to provide a robust, field-
proven protocol for its synthesis via reductive amination of piperidine-4-carboxamide, followed
by a comprehensive, self-validating methodology for its analytical characterization using
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, we will
explore its critical role as a synthetic intermediate in the development of advanced
pharmaceutical agents. This guide is intended for researchers, chemists, and drug
development professionals who require a practical, scientifically grounded understanding of
this important compound.

Nomenclature and Chemical Identity

Accurate identification is the foundation of reproducible science. 1-Methylpiperidine-4-
carboxamide is a disubstituted piperidine derivative characterized by a methyl group at the
nitrogen atom (position 1) and a carboxamide group at position 4.

e |[UPAC Name: 1-methylpiperidine-4-carboxamide[1]
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e Synonyms: 1-methylisonipecotamide, 4-PIPERIDINECARBOXAMIDE, 1-METHYL-[1]

« CAS Number: 62718-28-9[1][2]

e PubChem Compound ID: 339011[1]

Table 1: C ~hemical Identifi

Identifier Value Source

Molecular Formula C7H14N20 PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Canonical SMILES CN1CCC(CC1)C(=O)N PubChem[1]
InChiKey BIVITRWOCSEIDG- PubChem[1]

UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, storage, and

application in synthetic protocols. The data presented below are computed properties, which

serve as a reliable guide for laboratory practice.

ble 2: C | Physicochemical

Property Value

Notes

XLogP3-AA (LogP) -0.4

Indicates high hydrophilicity.[1]

Hydrogen Bond Donor Count 1

From the primary amide (-NH-2)
group.[1]

Hydrogen Bond Acceptor
Count

From the carbonyl oxygen and

piperidine nitrogen.[1]

Rotatable Bond Count 1

The C-C bond between the

ring and carboxamide.[1]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://www.arlifesciences.com/1-methylpiperidine-4-carboxamide/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis Protocol: N-Methylation of Piperidine-4-
carboxamide

The most direct and widely adopted method for synthesizing 1-methylpiperidine-4-
carboxamide is the N-methylation of its precursor, piperidine-4-carboxamide (also known as
iIsonipecotamide). The Eschweiler-Clarke reaction is a classic and highly effective method for
this transformation.

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high yield,
operational simplicity, and the use of inexpensive reagents (formic acid and formaldehyde). It
avoids the use of alkyl halides, which can lead to over-alkylation and the formation of
guaternary ammonium salts. The reaction proceeds via reductive amination, where
formaldehyde forms an intermediate iminium ion that is subsequently reduced in situ by
formate (from formic acid).

Detailed Experimental Protocol:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add piperidine-4-carboxamide (1.0 eq).

» Reagent Addition: Add formic acid (HCOOH, ~2.5 eq) and aqueous formaldehyde (HCHO,
~2.2 eq). The reaction is typically performed without an additional solvent, as formic acid
serves as both a reagent and solvent.

e Heating: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The progress
can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction
mixture over crushed ice. Basify the acidic solution by the slow addition of a saturated
sodium carbonate (Na2COs) or sodium hydroxide (NaOH) solution until the pH is >10. This
step is critical to deprotonate the product and neutralize excess formic acid.

o Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as
dichloromethane (DCM) or ethyl acetate (EtOAc). The choice of solvent is dictated by the
product's solubility and ease of removal.
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e Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate
(Naz=S0a), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

 Purification: If necessary, the crude product can be purified by column chromatography on

silica gel or by recrystallization to achieve high purity.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.
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Caption: Synthesis workflow for 1-methylpiperidine-4-carboxamide.
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Analytical Characterization: A Self-Validating
System

Confirmation of the product's identity and purity is non-negotiable. A combination of NMR
spectroscopy and mass spectrometry provides a self-validating system to ensure the correct
structure has been synthesized.

Expected Analytical Data:

* 'H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural
confirmation. Key expected signals include:

o Asinglet integrating to 3 protons around & 2.2-2.3 ppm, corresponding to the N-methyl (N-
CHs) group.

o Multiplets corresponding to the piperidine ring protons. Typically, the axial and equatorial
protons will show distinct chemical shifts and coupling patterns. Protons at C2 and C6
adjacent to the nitrogen will be downfield compared to those at C3 and C5.

o A broad singlet or two distinct broad signals for the amide (-CONH3) protons.

e 13C NMR Spectroscopy: The carbon NMR spectrum should show 7 distinct signals,
confirming the number of unique carbon atoms in the molecule.

e Mass Spectrometry (MS): Electrospray lonization (ESI) is ideal. In positive ion mode, the
expected molecular ion peak [M+H]* would be observed at m/z 143.12.

This multi-faceted analytical approach ensures that the synthesized material is structurally
correct and free of significant impurities, upholding the principles of experimental
trustworthiness.

Applications in Research and Drug Development

1-Methylpiperidine-4-carboxamide is not typically an active pharmaceutical ingredient (API)
itself but serves as a crucial structural motif and synthetic intermediate in drug discovery. The
piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for
its ability to improve aqueous solubility and serve as a versatile scaffold.[3]
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Key Roles:

o Scaffold for CNS Agents: The piperidine moiety is a well-established scaffold for agents
targeting the Central Nervous System (CNS). The N-methyl group can influence properties
like blood-brain barrier penetration and receptor affinity.

 Intermediate for Receptor Modulators: This compound is a precursor for more complex
molecules designed to interact with specific biological targets. For example, derivatives are
used in the synthesis of 5-HT receptor agonists and antagonists.[4]

e Fragment in Drug Design: The 1-methylpiperidine-4-carboxamide fragment can be
incorporated into larger molecules to fine-tune pharmacokinetic properties such as solubility,
metabolic stability, and cell permeability. For instance, the related core is found in complex
molecules like Zavegepant, a CGRP receptor antagonist for migraine treatment.[5]

Safety and Handling

As a laboratory chemical, 1-Methylpiperidine-4-carboxamide should be handled with
standard safety precautions. It is classified as an irritant, causing skin and serious eye irritation,
and may cause respiratory irritation.[6]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

+ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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